Chromone, 2-(diethylamino)-6-phenyl-
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Overview
Description
Chromone, 2-(diethylamino)-6-phenyl- is a derivative of chromone, a naturally occurring compound found in various plants. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromone, 2-(diethylamino)-6-phenyl- typically involves the functionalization of the chromone scaffold. One common method is the site-selective C–H activation at the C-2 position of chromones using nucleophilic coupling partners
Industrial Production Methods: Industrial production of Chromone, 2-(diethylamino)-6-phenyl- may involve large-scale synthesis using green chemistry principles. Recent advances in green synthesis include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Chromone, 2-(diethylamino)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chromone, 2-(diethylamino)-6-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Chromone, 2-(diethylamino)-6-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the release of chemical mediators from sensitized cells, such as mast cells, by stabilizing their membranes . This action is similar to that of cromoglicic acid, a known chromone derivative used in asthma treatment . Additionally, the compound’s antioxidant properties help reduce oxidative stress by scavenging free radicals .
Comparison with Similar Compounds
Chromone, 2-(diethylamino)-6-phenyl- can be compared with other chromone derivatives, such as:
Cromoglicic Acid: Used in asthma treatment, it stabilizes mast cell membranes.
Flavonoid Alkaloids: These compounds have diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Schiff Base Complexes: These complexes exhibit antimicrobial and antitumor activities.
The uniqueness of Chromone, 2-(diethylamino)-6-phenyl- lies in its specific functional groups, which enhance its chemical reactivity and biological activity compared to other chromone derivatives.
Properties
CAS No. |
83766-98-7 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(diethylamino)-6-phenylchromen-4-one |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)19-13-17(21)16-12-15(10-11-18(16)22-19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
WFPYBZYQVQJAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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